REACTION_CXSMILES
|
N1C=CN=C1.O1C=CCC1.[O:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH2:21][OH:22].O=S(Cl)[Cl:25].C([O-])(O)=O.[Na+]>C(Cl)Cl>[O:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH2:21][OH:22].[ClH:25].[Cl:25][CH2:21][C:17]1[N:16]([CH:12]2[CH2:13][CH2:14][CH2:15][O:11]2)[CH:20]=[CH:19][N:18]=1 |f:4.5,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)N1C(=NC=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up gradually to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added carefully
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=NC=C1)CO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1N(C=CN1)C1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |